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For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethylsulfoxonium chloride ((CH₃)₃SOCl) is a stable and versatile salt primarily used to

generate dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a key sulfur ylide. This reactive

intermediate is the cornerstone of the Corey-Chaykovsky reaction, enabling the efficient one-

pot synthesis of valuable chemical motifs such as epoxides and cyclopropanes.[1] The in situ

generation of the ylide from the stable salt precursor allows for convenient, one-pot procedures

that avoid the isolation of the often-unstable ylide reagent. These reactions are characterized

by high yields, broad substrate scope, and operational simplicity, making them indispensable

tools in organic synthesis, from academic research to industrial-scale drug development.

This document provides detailed application notes and protocols for two fundamental one-pot

transformations utilizing trimethylsulfoxonium chloride and its related salts.

Application Note 1: One-Pot Epoxidation of
Aldehydes and Ketones (Corey-Chaykovsky
Reaction)
The one-pot reaction between dimethylsulfoxonium methylide (generated in situ from

trimethylsulfoxonium chloride or iodide) and an aldehyde or ketone provides a powerful

method for synthesizing epoxides (oxiranes).[2] The reaction proceeds via nucleophilic addition
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of the ylide to the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the

three-membered epoxide ring, displacing dimethyl sulfoxide (DMSO).[3]

Experimental Protocol
This protocol is adapted from established Corey-Chaykovsky epoxidation procedures.[2][4]

Materials:

Trimethylsulfoxonium chloride (or iodide)

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

Aldehyde or Ketone substrate

Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of DMSO/Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate for extraction

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Ylide Generation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in oil).

Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully

under a stream of nitrogen. Add anhydrous DMSO (sufficient to make a ~0.5 M solution).

Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approx. 45-60

minutes), indicating the formation of the methylsulfinyl carbanion (dimsyl sodium). Cool the

resulting solution to room temperature. To this solution, add a solution of

trimethylsulfoxonium chloride (1.1 eq.) in anhydrous DMSO dropwise. Stir the resulting

milky white suspension for 10-15 minutes at room temperature.
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Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone substrate (1.0 eq.) in

anhydrous DMSO or THF. Add this solution dropwise to the sulfur ylide suspension at room

temperature.

Reaction Monitoring: The reaction is typically rapid. Monitor the progress by Thin Layer

Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold

water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers and wash with water, followed by brine. Dry the

organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced

pressure. The crude product can be purified by silica gel column chromatography to afford

the pure epoxide.

Data Presentation
The following table summarizes representative yields for the one-pot epoxidation of various

carbonyl compounds using a trimethylsulfonium salt.[4]
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Entry
Substrate
(Carbonyl
Compound)

Product (Epoxide) Yield (%)

1 Benzophenone 2,2-Diphenyloxirane 97

2
4-Methylphenyl phenyl

ketone

2-(4-Methylphenyl)-2-

phenyloxirane
98

3 Acetophenone
2-Methyl-2-

phenyloxirane
85

4
4'-tert-

Butylacetophenone

2-(4-tert-

Butylphenyl)-2-

methyloxirane

89

5 Cyclohexanone 1-Oxaspiro[2.5]octane 78

6
4-tert-

Butylcyclohexanone

4-tert-Butyl-1-

oxaspiro[2.5]octane
82

7 Benzaldehyde 2-Phenyloxirane 84

8
4-

Chlorobenzaldehyde

2-(4-

Chlorophenyl)oxirane
88

Workflow Diagram
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One-Pot Epoxidation Workflow
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Application Note 2: One-Pot Cyclopropanation of
α,β-Unsaturated Carbonyls
When dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds

(enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by

intramolecular ring closure to yield cyclopropanes, rather than epoxidation of the carbonyl

group.[2][5] This selectivity makes it a highly effective method for the one-pot synthesis of

cyclopropyl ketones and esters.

Experimental Protocol
This protocol is based on established procedures for the cyclopropanation of enones.[6]

Materials:

Trimethylsulfoxonium chloride

Sodium hydride (NaH), 60% dispersion in mineral oil

α,β-Unsaturated ketone or ester substrate (e.g., Chalcone)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate for extraction

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Ylide Preparation: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium

hydride (1.2 eq., 60% dispersion) in anhydrous THF. To this suspension, add

trimethylsulfoxonium chloride (1.2 eq.) in one portion.

Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes.
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Substrate Addition: Dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) in anhydrous

THF and add it dropwise to the ylide suspension.

Reaction Conditions: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for

2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of

saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract

with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and remove the solvent under reduced pressure. Purify the resulting crude residue by silica

gel column chromatography to obtain the pure cyclopropane derivative.

Data Presentation
The following table presents data for the one-pot cyclopropanation of various chalcones (1,3-

diaryl-2-propen-1-ones) to form 1-benzoyl-2,3-diarylcyclopropanes.
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Entry
Substrate
(Chalcon
e)

R¹ R² Product Yield (%) Time (h)

1 Chalcone H H

1-Benzoyl-

2-

phenylcycl

opropane

85 3

2

4'-

Methylchal

cone

H 4-CH₃

1-(4-

Methylbenz

oyl)-2-

phenylcycl

opropane

88 3

3

4-

Methoxych

alcone

4-OCH₃ H

1-Benzoyl-

2-(4-

methoxyph

enyl)cyclop

ropane

92 2.5

4

4-

Chlorochal

cone

4-Cl H

1-Benzoyl-

2-(4-

chlorophen

yl)cyclopro

pane

81 3.5

5

4'-

Nitrochalco

ne

H 4-NO₂

1-(4-

Nitrobenzo

yl)-2-

phenylcycl

opropane

75 4
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Ylide Preparation Cyclopropanation Work-up & Purification

Dry Flask under N₂
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(CH₃)₃SOCl (1.2 eq) in THF
Stir at RT (20 min)

Add Enone Substrate
(1.0 eq) in THF

Reflux (2-4 h) Cool to RT Quench with aq. NH₄Cl Extract with EtOAc
Wash, Dry, Concentrate &
Purify (Chromatography)

Pure Cyclopropane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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